Methyl 2-amino-5-cyano-3-methylbenzoate

Anthranilic Diamide Synthesis Tetrazole Coupling Agrochemical Intermediates

Methyl 2-amino-5-cyano-3-methylbenzoate (CAS 1032667-87-0) is a polysubstituted benzoate ester derivative with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol. It is classified as an ortho-amino benzoate (anthranilate ester) building block, featuring a key 5-cyano substituent and a 3-methyl group on the aromatic ring.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1032667-87-0
Cat. No. B3075570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-cyano-3-methylbenzoate
CAS1032667-87-0
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C(=O)OC)C#N
InChIInChI=1S/C10H10N2O2/c1-6-3-7(5-11)4-8(9(6)12)10(13)14-2/h3-4H,12H2,1-2H3
InChIKeyUHFVZQIOQVEYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-5-cyano-3-methylbenzoate (CAS 1032667-87-0): Technical Baseline and Strategic Sourcing Context


Methyl 2-amino-5-cyano-3-methylbenzoate (CAS 1032667-87-0) is a polysubstituted benzoate ester derivative with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . It is classified as an ortho-amino benzoate (anthranilate ester) building block, featuring a key 5-cyano substituent and a 3-methyl group on the aromatic ring [1]. This configuration makes it a critical intermediate in the synthesis of anthranilic diamide insecticides (e.g., the cyantraniliprole class) and tetrazole-substituted pharmaceutical candidates, where it serves as the reactive ester partner for amidation or heterocycle formation [2][3]. Its predicted physicochemical properties include a LogP of 1.7, a boiling point of 358.7±42.0 °C, and a density of 1.22±0.1 g/cm³ . Commercially available purities typically range from 95% to 98% .

Why Generic Substitution of Methyl 2-amino-5-cyano-3-methylbenzoate Fails: The Cyano-Specific Stability and Reactivity Edge


In the synthesis of anthranilic diamide insecticides and related heterocycles, the specific combination of the 5-cyano and 3-methyl groups on the anthranilate core is not interchangeable with other halogen or hydrogen substituents. Patent evidence demonstrates that intermediates derived from 2-amino-5-chloro-3-methylbenzoic acid suffer from physical instability that precludes adequate purification prior to the crucial amidation step, leading to final products with inconsistent physical and chemical properties [1]. In contrast, the benzoxazinone intermediate derived from the 5-cyano analog (for which methyl 2-amino-5-cyano-3-methylbenzoate is the direct ester precursor) remains physically stable and amenable to standard purification, ensuring consistent quality in the final active ingredient [1]. Furthermore, simply changing the ester moiety (e.g., from methyl to ethyl) alters the reaction yield and regioisomeric outcome in tetrazole-forming reactions, as quantified in Section 3 [2].

Methyl 2-amino-5-cyano-3-methylbenzoate: Quantified Differentiation Evidence Against Closest Analogs


Superior Yield in Tetrazole-Substituted Diamide Synthesis: Methyl Ester vs. Ethyl Ester

In the direct head-to-head comparison of anthranilic esters used to prepare tetrazole-substituted diamide derivatives (a core structure in modern insecticides), the methyl ester provided an 85% isolated yield of the coupled product with a regioisomer ratio of 93:7, whereas the ethyl ester under identical conditions achieved only an 81% yield [1]. This 4-percentage-point yield advantage, combined with a high regioisomeric fidelity, directly impacts the cost-efficiency and purity profile of the downstream active ingredient.

Anthranilic Diamide Synthesis Tetrazole Coupling Agrochemical Intermediates

High-Yield Conversion to 2-Amino-5-cyano-N,3-dimethylbenzamide via Direct Aminolysis

The methyl ester (and related 2-amino-5-cyano-3-methylbenzoic esters) can be directly converted to 2-amino-5-cyano-N,3-dimethylbenzamide—the immediate precursor to the cyantraniliprole class of insecticides—by reaction with methylamine in water, achieving yields of 82–90% with HPLC purities of 93–95% without requiring chromatographic purification [1]. This operationally simple, aqueous-based amidation avoids the hydrolysis-prone acid chloride route and is explicitly patented as an economical industrial process.

Amidation Insecticide Intermediate Process Chemistry

Enabling Intermediate Stability: Cyano- vs. Chloro-Substituted Benzoxazinone for Cyantraniliprole Synthesis

In the synthesis of cyantraniliprole, the benzoxazinone intermediate (Formula VI) derived from 2-amino-5-cyano-3-methylbenzoic acid is explicitly noted in patent disclosures as being physically stable and amenable to purification. This is in direct contrast to the analogous chloro-substituted benzoxazinone (Formula III) used for chlorantraniliprole, which is described as 'not physically stable enough to undergo appropriate purification' and which 'leads to chlorantraniliprole with inconsistent physical and chemical properties' if carried forward in an impure state [1]. Since methyl 2-amino-5-cyano-3-methylbenzoate is the direct ester precursor to the cyano-benzoxazinone, this stability advantage is inherited by all synthetic routes employing this ester.

Benzoxazinone Stability Cyantraniliprole Process Impurity Control

Preferred Intermediate Status for Arthropodicidal Anthranilamides: Patent-Specified Use Over Generic Esters

In a 2023 patent application covering the industrial preparation of arthropodicidal anthranilamide compounds (which include cyantraniliprole, chlorantraniliprole, cyclaniliprole, and tetraniliprole), methyl 2-amino-5-cyano-3-methylbenzoate is explicitly recited as a preferred embodiment of Formula (VII) [1]. This means the methyl ester is specifically named as the optimal starting material in patent-protected, scalable one-pot processes designed for commercial insecticide production. While other esters could theoretically be used, the patent's explicit preference signals that the methyl ester provides the best overall balance of reactivity, cost, and process compatibility for industrial-scale manufacturing.

Insecticide Manufacturing Preferred Embodiment Cyantraniliprole Intermediate

Procurement-Driven Application Scenarios for Methyl 2-amino-5-cyano-3-methylbenzoate (CAS 1032667-87-0)


Scalable Synthesis of Cyantraniliprole-Class Insecticides via Stable Benzoxazinone Intermediates

This compound is optimally deployed as the starting ester for generating the physically stable 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one intermediate, a critical precursor to cyantraniliprole. The resulting cyano-benzoxazinone can be purified prior to amidation, avoiding the batch inconsistency problems associated with the unstable chloro-benzoxazinone analog used in chlorantraniliprole synthesis [1]. The subsequent reaction with methylamine proceeds in water with yields up to 90% and purities exceeding 93% without chromatography [2].

High-Fidelity Tetrazole-Substituted Anthranilic Diamide Library Synthesis

For medicinal chemistry groups synthesizing tetrazole-containing anthranilic diamide libraries, the methyl ester delivers an 85% yield with a 93:7 regioisomer ratio in the key coupling step, outperforming the ethyl ester (81% yield) under identical conditions [3]. The superior regioisomeric fidelity reduces the burden of isomer separation and ensures higher throughput in structure-activity relationship (SAR) studies targeting insect ryanodine receptors or other pharmacological endpoints.

Cost-Efficient Production of 2-Amino-5-cyano-N,3-dimethylbenzamide Building Block

In multi-kilogram process chemistry, the methyl ester is the input of choice for the direct, aqueous methylamine-mediated conversion to 2-amino-5-cyano-N,3-dimethylbenzamide. The patented process achieves 82–90% yield with 93–95% HPLC purity while avoiding thionyl chloride, phosgene derivatives, or chromatographic purification [2]. This operational simplicity translates to lower solvent consumption, reduced waste disposal costs, and enhanced process safety relative to alternative acid chloride-based routes.

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